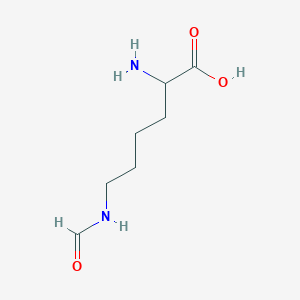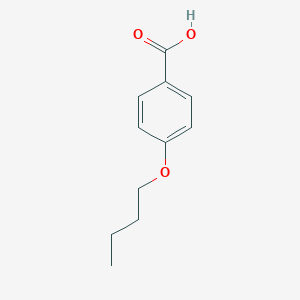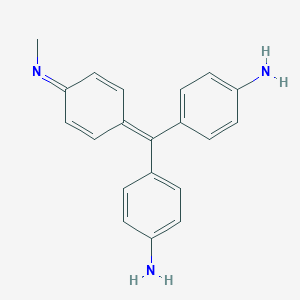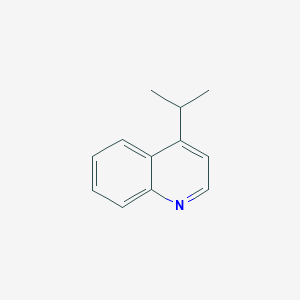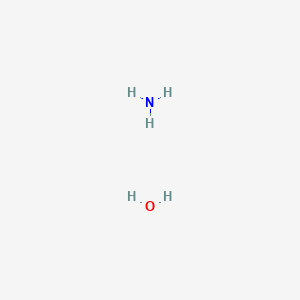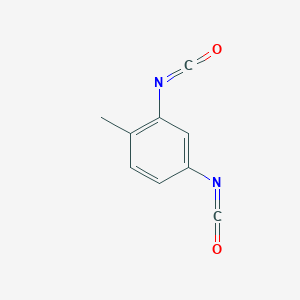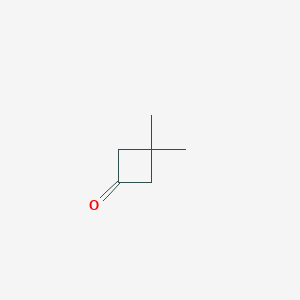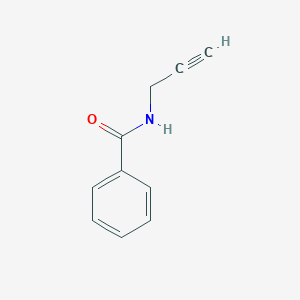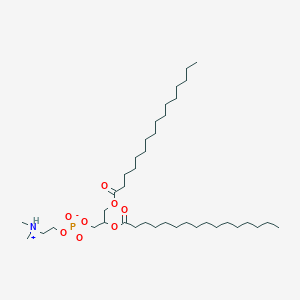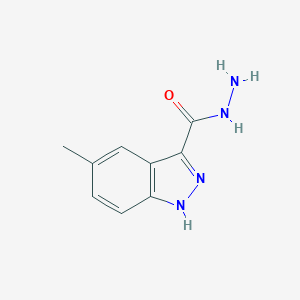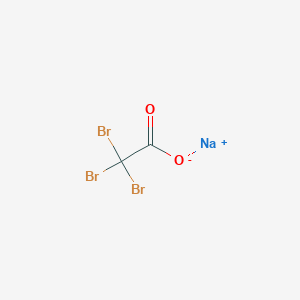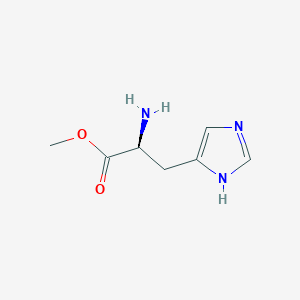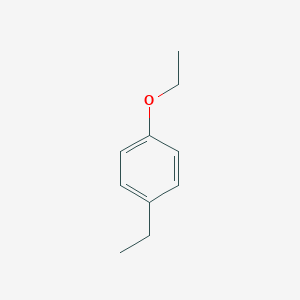![molecular formula C8H12O B073685 1-Ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 1331-32-4](/img/structure/B73685.png)
1-Ethenyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-7-oxabicyclo[4.1.0]heptane, commonly known as norbornene, is a bicyclic organic compound that has been widely studied in the field of organic chemistry. Norbornene is a versatile compound that finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In
Wirkmechanismus
The mechanism of action of norbornene depends on the specific application. In polymer chemistry, norbornene undergoes ring-opening metathesis polymerization (ROMP) to form high-performance polymers. In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Biochemische Und Physiologische Effekte
Norbornene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the biochemical and physiological effects of norbornene depend on the specific application. In polymer chemistry, the properties of the resulting polymer depend on the specific monomer used. In drug discovery, the bioactivity of the synthesized compound depends on the specific functional groups attached to the norbornene scaffold.
Vorteile Und Einschränkungen Für Laborexperimente
Norbornene has several advantages for use in laboratory experiments, including its versatility, low toxicity, and ease of synthesis. However, there are also some limitations to the use of norbornene, including its sensitivity to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several future directions for the study of norbornene, including the development of new synthetic methods, the synthesis of new functional materials, and the discovery of new bioactive compounds. One area of particular interest is the development of new ROMP catalysts that can be used for the synthesis of high-performance polymers. Another area of interest is the synthesis of new dendrimers and molecular cages for use in material science. Finally, there is potential for the discovery of new bioactive compounds based on the norbornene scaffold.
Synthesemethoden
Norbornene can be synthesized through a variety of methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of norbornene, in which a diene and a dienophile react to form a cycloadduct. The Birch reduction involves the reduction of aromatic compounds using sodium or lithium in liquid ammonia, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Norbornene finds applications in a variety of fields, including polymer chemistry, material science, and drug discovery. In polymer chemistry, norbornene is used as a monomer for the synthesis of high-performance polymers such as poly(norbornene) and poly(norbornene-co-styrene). In material science, norbornene is used as a building block for the synthesis of functional materials such as dendrimers and molecular cages. In drug discovery, norbornene is used as a scaffold for the synthesis of bioactive compounds such as enzyme inhibitors and anticancer agents.
Eigenschaften
CAS-Nummer |
1331-32-4 |
|---|---|
Produktname |
1-Ethenyl-7-oxabicyclo[4.1.0]heptane |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2 |
InChI-Schlüssel |
XAYDWGMOPRHLEP-UHFFFAOYSA-N |
SMILES |
C=CC12CCCCC1O2 |
Kanonische SMILES |
C=CC12CCCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



